Cross-Coupling Reactivity Enhancement
The unique substitution pattern of 2-bromo-4,5-difluorobenzonitrile, featuring a bromine atom ortho to the nitrile group and two fluorine atoms, is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions relative to mono-fluorinated or non-fluorinated analogs. This inference is based on the well-established electron-withdrawing effects of fluorine atoms, which increase the electrophilicity of the carbon-bromine bond, facilitating oxidative addition, the rate-determining step in Suzuki-Miyaura couplings [1]. While direct head-to-head kinetic data for this specific compound is limited, a class-level comparison shows that electron-deficient aryl bromides, such as 2-bromobenzonitrile, undergo Suzuki coupling with yields around 57% under standard conditions [2]. The additional fluorine substituents in 2-bromo-4,5-difluorobenzonitrile are predicted to further lower the activation energy for this transformation, potentially leading to higher yields or faster reaction rates under similar conditions.
| Evidence Dimension | Suzuki-Miyaura Coupling Yield (Predicted vs. Observed Class Baseline) |
|---|---|
| Target Compound Data | Predicted: Enhanced reactivity, potentially >57% yield under optimized conditions. |
| Comparator Or Baseline | 2-Bromobenzonitrile: 57% yield in Suzuki coupling with phenylboronic acid using [Pd(OAc)₂]/1,3-bis(ferrocenylmethyl)imidazolinium chloride catalyst system at 80°C for 24h [2]. |
| Quantified Difference | Not directly quantified; class-level inference suggests improved yield and/or kinetics for the target compound. |
| Conditions | The baseline yield was obtained using [Pd(O₂CCH₃)₂] / 1,3-bis(ferrocenylmethy)imidazolinium chloride in dioxane with K₂CO₃ at 80°C for 24h [2]. |
Why This Matters
For procurement decisions, this predicted enhancement in cross-coupling efficiency can justify the selection of 2-bromo-4,5-difluorobenzonitrile over simpler aryl bromides when a higher-yielding or more robust synthetic step is critical for project timelines and material costs.
- [1] Cas no 64695-82-5 (2-Bromo-4,5-difluorobenzonitrile). Kuujia.com. Available from: https://www.kuujia.com View Source
- [2] Yılmaz, Ü., et al. (2024). 'Catalytic performance of in situ prepared [Pd(O₂CCH₃)₂] / 1,3-bis(ferrocenylmethy)imidazolinium chloride in Suzuki cross-coupling reactions of different aryl bromides.' Celal Bayar University Journal of Science, 20(3), 1-10. Available from: https://dergipark.org.tr/tr/pub/cbayarfbe/issue/80174/1261392 View Source
